molecular formula C15H15FN2O3 B2993476 1-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904236-00-5

1-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2993476
CAS RN: 1904236-00-5
M. Wt: 290.294
InChI Key: GHMFODHTEPEYBR-UHFFFAOYSA-N
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Description

“1-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine-2,5-dione ring . Pyrrolidine-2,5-dione derivatives have been found to exhibit numerous bioactivities, especially in anticonvulsant and tyrosinase inhibitory activity .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives, such as “this compound”, can be achieved via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The structure of the molecule is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are used in the synthesis of compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The non-H atoms in the pyrrolidine-2,5-dione structure are nearly coplanar . In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .

Scientific Research Applications

Synthesis and Antagonist Activity

A series of compounds, including structures related to 1-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, were synthesized and tested for their antagonist activity against 5-HT2 and alpha 1 receptors. Among these, certain derivatives exhibited potent 5-HT2 antagonist activity without showing alpha 1 antagonist activity in vivo, indicating their potential use in developing therapeutic agents targeting serotonin receptors (Watanabe et al., 1992).

Biotransformation and Metabolic Studies

Research on β-secretase inhibitors, which are closely related structurally to the compound , has provided insights into their biotransformation in vitro and in vivo across various species. These studies help understand the metabolic fate of such compounds, including the extensive metabolism and rapid excretion, primarily via feces after intravenous administration. The main metabolic pathways identified were N-oxidation and a ring contraction mechanism, offering valuable information for drug development processes focusing on metabolic stability and elimination pathways (Lindgren et al., 2013).

Binding Properties and Imaging Applications

Studies have explored the binding properties of compounds with structures similar to this compound, particularly focusing on nicotinic acetylcholine receptor (nAChR) subtype binding. These compounds have been labeled for positron emission tomography (PET) imaging, highlighting their potential applications in neuroimaging and the study of cholinergic systems in the brain (Doll et al., 1999).

Antibacterial Activity

In the search for new antibacterial agents, derivatives of the compound have been synthesized and evaluated for their activity against various bacterial strains. Some derivatives have shown promising antibacterial properties, suggesting the potential for further development into new antimicrobial therapies (Asahina et al., 2008).

Mechanism of Action

While the specific mechanism of action for “1-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is not mentioned in the sources, pyrrolidine-2,5-dione derivatives have been found to exhibit anticonvulsant activity .

Future Directions

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, continue to be of great interest in drug discovery due to their wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-9-2-3-10(6-12(9)16)15(21)17-7-11(8-17)18-13(19)4-5-14(18)20/h2-3,6,11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMFODHTEPEYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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